1-Boc-2-(2,4-dimethoxybenzyl)hydrazine
Description
1-Boc-2-(2,4-dimethoxybenzyl)hydrazine is a bifunctional hydrazine derivative featuring two protective groups: a tert-butoxycarbonyl (Boc) group and a 2,4-dimethoxybenzyl (DMB) group. This compound is widely utilized in organic synthesis, particularly in solid-phase peptide synthesis (SPPS) and heterocycle formation. The Boc group provides acid-labile protection for the hydrazine nitrogen, while the DMB group acts as a stabilizing moiety that requires acidic conditions (e.g., trifluoroacetic acid, TFA) for cleavage . Its stability under Mitsunobu alkylation and nucleophilic conditions makes it a valuable "safety-catch" linker, enabling controlled release of target molecules during multi-step syntheses .
Properties
Molecular Formula |
C14H22N2O4 |
|---|---|
Molecular Weight |
282.34 g/mol |
IUPAC Name |
tert-butyl N-[(2,4-dimethoxyphenyl)methylamino]carbamate |
InChI |
InChI=1S/C14H22N2O4/c1-14(2,3)20-13(17)16-15-9-10-6-7-11(18-4)8-12(10)19-5/h6-8,15H,9H2,1-5H3,(H,16,17) |
InChI Key |
AOYPCFPHFYARNX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NNCC1=C(C=C(C=C1)OC)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Boc-2-(2,4-dimethoxybenzyl)hydrazine can be synthesized through a multi-step process. One common method involves the protection of hydrazine with a Boc group followed by the introduction of the 2,4-dimethoxybenzyl group. The Boc protection is typically achieved using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The 2,4-dimethoxybenzyl group can be introduced via a nucleophilic substitution reaction using 2,4-dimethoxybenzyl chloride .
Industrial Production Methods: Industrial production of 1-Boc-2-(2,4-dimethoxybenzyl)hydrazine may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize by-products and maximize the efficiency of the process .
Chemical Reactions Analysis
Types of Reactions: 1-Boc-2-(2,4-dimethoxybenzyl)hydrazine can undergo various chemical reactions, including:
Oxidation: The hydrazine moiety can be oxidized to form corresponding azo compounds.
Reduction: The compound can be reduced to form hydrazine derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride are commonly employed.
Substitution: Acidic conditions using trifluoroacetic acid or hydrochloric acid are typically used to remove the Boc group.
Major Products Formed:
Oxidation: Azo compounds.
Reduction: Hydrazine derivatives.
Substitution: Free hydrazine and its subsequent derivatives.
Scientific Research Applications
1-Boc-2-(2,4-dimethoxybenzyl)hydrazine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound can be used to modify biomolecules for studying biological processes.
Medicine: It serves as a precursor for the synthesis of potential therapeutic agents.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-Boc-2-(2,4-dimethoxybenzyl)hydrazine involves its ability to act as a nucleophile due to the presence of the hydrazine moiety. The Boc group provides protection during synthetic transformations, allowing for selective reactions at other sites. Upon deprotection, the free hydrazine can participate in various nucleophilic substitution reactions, targeting specific molecular sites and pathways .
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional properties of 1-Boc-2-(2,4-dimethoxybenzyl)hydrazine can be contrasted with other hydrazine derivatives, focusing on protective groups, reactivity, and applications. Key comparisons are summarized in Table 1 and discussed below.
Table 1: Comparison of 1-Boc-2-(2,4-dimethoxybenzyl)hydrazine with Analogous Hydrazine Derivatives
Protective Group Stability and Cleavage
- 1-Boc-2-(2,4-dimethoxybenzyl)hydrazine : The DMB group is cleaved under mild acidic conditions (1% TFA in dichloromethane), while the Boc group requires stronger acids (e.g., HCl). This orthogonality allows sequential deprotection, critical for multi-step syntheses .
- 1-Boc-2-(4-nitrobenzenesulfonyl)hydrazine: The sulfonyl group is base-sensitive and participates in nucleophilic displacement reactions, enabling cyclization to pyrazolidinones (87% yield under pyrrolidine catalysis) .
- (2,4-Dinitrophenyl)hydrazine : Lacks protective groups, leading to low reactivity; synthesis of derivatives often requires elevated temperatures and prolonged reaction times .
Reactivity in Heterocycle Formation
- The DMB group in 1-Boc-2-(2,4-dimethoxybenzyl)hydrazine prevents undesired alkylation side reactions during SPPS, a limitation observed in unprotected hydrazines like (2,4-dinitrophenyl)hydrazine .
- In contrast, 1-Boc-2-(4-nitrobenzenesulfonyl)hydrazine facilitates efficient organocatalytic cyclization due to the electron-withdrawing nitro group, which enhances electrophilicity at the hydrazine nitrogen .
Limitations and Challenges
- DMB-protected hydrazines : Require stringent storage conditions (dark, inert atmosphere, -20°C) to prevent degradation .
- Unprotected hydrazines (e.g., 2,4-dinitrophenylhydrazine): Limited utility in complex syntheses due to side reactions and poor solubility .
Research Findings and Innovations
- DMBAH Linker Utility: The DMB group’s stability under Mitsunobu conditions enables alkylation without premature cleavage, a significant advantage over traditional linkers .
- Organocatalytic Efficiency: 1-Boc-2-(4-nitrobenzenesulfonyl)hydrazine achieves high yields (87%) in pyrazolidinone synthesis, outperforming less reactive analogs .
- Selective Deprotection: Hydrazine-mediated removal of phthalimido groups (e.g., in azetidinones) contrasts with the acidic cleavage required for DMB, highlighting orthogonal strategies in synthesis .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
